molecular formula C12H17N B15310402 3-[(2,5-Dimethylphenyl)methyl]azetidine

3-[(2,5-Dimethylphenyl)methyl]azetidine

Cat. No.: B15310402
M. Wt: 175.27 g/mol
InChI Key: OZJNVCJZEQHYAY-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-[(2,5-Dimethylphenyl)methyl]azetidine, can be achieved through various methods. One notable method involves photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of azetidines often employs microwave irradiation techniques for efficient cyclocondensation reactions. This method allows for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reagents include dimethylsulfoxonium methylide for one-pot reactions under microwave irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening polymerization, which allows it to form various macromolecular architectures . This property is crucial for its applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(5-9)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

OZJNVCJZEQHYAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2CNC2

Origin of Product

United States

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